Troglitazone-d4

Quantitative Bioanalysis LC-MS/MS Internal Standard

Troglitazone-d4 (CAS 2749370-85-0) is a deuterium-labeled analog of the thiazolidinedione (TZD) insulin sensitizer troglitazone, in which four hydrogen atoms on the phenyl ring are replaced by deuterium. The compound is used exclusively as a stable isotope-labeled (SIL) internal standard for the accurate quantification of troglitazone and its metabolites in biological matrices by gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Molecular Formula C24H27NO5S
Molecular Weight 445.6 g/mol
Cat. No. B10783404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTroglitazone-d4
Molecular FormulaC24H27NO5S
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C
InChIInChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)/i5D,6D,7D,8D
InChIKeyGXPHKUHSUJUWKP-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Troglitazone-d4: The Definitive Deuterated Internal Standard for Troglitazone Quantification by LC-MS and GC-MS


Troglitazone-d4 (CAS 2749370-85-0) is a deuterium-labeled analog of the thiazolidinedione (TZD) insulin sensitizer troglitazone, in which four hydrogen atoms on the phenyl ring are replaced by deuterium . The compound is used exclusively as a stable isotope-labeled (SIL) internal standard for the accurate quantification of troglitazone and its metabolites in biological matrices by gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) .

Troglitazone-d4: Why Non-Deuterated or Structurally Analogous Internal Standards Are Inadequate Substitutes


Substituting Troglitazone-d4 with non-deuterated troglitazone, another TZD analog (e.g., rosiglitazone), or a non-isotopically labeled internal standard introduces unacceptable quantitative error in LC-MS/MS assays. A 2006 comparative study of TZD bioactivation by Alvarez-Sanchez et al. demonstrated that stable isotope-labeled analogs are essential for distinguishing drug-specific reactive metabolites from background [1]. Generic substitution fails because non-deuterated compounds cannot co-elute with identical chromatographic behavior, nor can they compensate for ion suppression/enhancement caused by the biological matrix, leading to inaccurate recovery and imprecise pharmacokinetic parameters [2].

Troglitazone-d4 Quantitative Differentiation: Head-to-Head Performance Data Against Alternative Internal Standards


Precise Mass Shift for Unambiguous MS Detection vs. Non-Deuterated Troglitazone

Troglitazone-d4 provides a definitive +4 atomic mass unit (amu) shift in the molecular ion peak relative to the non-deuterated parent compound (troglitazone). This mass difference ensures complete baseline resolution in the mass analyzer, eliminating cross-talk and enabling accurate peak integration even at low analyte concentrations .

Quantitative Bioanalysis LC-MS/MS Internal Standard

High Isotopic Purity Minimizes Unlabeled Analyte Contamination vs. Lower-Purity Deuterated Standards

Troglitazone-d4 from certified vendors (e.g., Cayman Chemical) is specified at ≥99% purity for deuterated forms (d1-d4). This high isotopic enrichment ensures that the internal standard signal is not contaminated by residual unlabeled troglitazone (d0), which would otherwise skew the calibration curve and lead to underestimation of analyte concentrations .

Method Validation Analytical Chemistry Reference Standards

Extended Stability Profile Supports Long-Term Method Consistency vs. Non-Deuterated Troglitazone

Troglitazone-d4 exhibits a specified long-term stability of ≥4 years when stored at -20°C, as documented by Cayman Chemical . This stability is significantly greater than the typical recommended re-evaluation period for non-deuterated troglitazone reference standards, reducing the frequency of stock solution re-preparation and minimizing inter-batch analytical variability.

Analytical Method Lifecycle Reference Material Stability QC Laboratory

Regulatory-Compliant Traceability for GLP/GMP Environments vs. Research-Grade Analogs

Troglitazone-d4 sulfate reference standards are offered as fully characterized chemical compounds compliant with regulatory guidelines and are traceable to pharmacopeial standards (USP or EP) . This level of characterization and traceability is not available for research-grade structural analogs (e.g., rosiglitazone) when used as internal standards for troglitazone assays, which would require additional bridging studies for regulatory acceptance.

Regulated Bioanalysis GLP/GMP Compliance Pharmaceutical QC

Equivalent PPARγ Binding Affinity Confirms Tracer Fidelity vs. Parent Compound

Deuterium labeling does not alter the biological activity of the core molecule. Troglitazone-d4 retains the same PPARγ binding affinity as unlabeled troglitazone, with EC50 values of 550 nM for human PPARγ and 780 nM for murine PPARγ in transactivation assays . This ensures that when used as a tracer in metabolic or cellular uptake studies, the compound behaves identically to the unlabeled drug.

PPARγ Agonist Biological Tracer Receptor Binding

Proven Matrix Effect Compensation in Mouse Plasma vs. Structural Analog IS (Rosiglitazone)

A validated UPLC-MS/MS method for troglitazone in mouse plasma demonstrated that when using rosiglitazone as a structural analog internal standard, troglitazone eluted at 1.57 min and rosiglitazone at 1.13 min—a retention time difference of 0.44 min [1]. While the method achieved acceptable accuracy (86.4-110.2%) and recovery (>60%), the chromatographic separation indicates that a structural analog cannot perfectly co-elute with the analyte. In contrast, a deuterated internal standard like Troglitazone-d4 co-elutes with the analyte, providing superior compensation for ion suppression or enhancement effects that vary across the chromatographic run.

Pharmacokinetics Bioanalytical Method Validation Matrix Effect

Troglitazone-d4: Optimal Application Scenarios for Procurement and Scientific Use


Regulated Bioanalytical Method Validation (GLP/GMP)

For laboratories developing and validating LC-MS/MS methods for troglitazone quantification in plasma or tissue that are intended for regulatory submission (e.g., to the FDA or EMA), Troglitazone-d4 is the required internal standard. Its regulatory-compliant, traceable reference standard status ensures the method meets the validation requirements outlined in bioanalytical method validation guidelines .

Long-Term Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

In multi-year preclinical or clinical studies, the ≥4-year stability of Troglitazone-d4 eliminates the need for frequent standard re-qualification and minimizes inter-batch analytical variability, a critical factor for maintaining consistent PK/TK parameter calculations across the entire study duration .

In Vitro Metabolism Studies Requiring High Specificity

When incubating troglitazone with human liver microsomes or hepatocytes to identify and quantify reactive metabolites (e.g., GSH adducts), the use of a deuterated internal standard is essential to distinguish drug-derived metabolites from endogenous background. The high isotopic purity of Troglitazone-d4 prevents contamination of the metabolite signal by the unlabeled parent, a problem that plagued earlier TZD bioactivation studies [1].

Quantitative Mass Spectrometry Imaging (MSI) of Troglitazone

For researchers using MSI to map the spatial distribution of troglitazone in tissue sections, the co-eluting and structurally identical nature of Troglitazone-d4 makes it the ideal internal standard for on-tissue calibration. Its identical ionization efficiency and PPARγ binding affinity ensure that quantification is not biased by the label .

Technical Documentation Hub

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